An In-depth Technical Guide on the Synthesis and Reaction Pathways of Trichloroethylene
An In-depth Technical Guide on the Synthesis and Reaction Pathways of Trichloroethylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and reaction pathways of trichloroethylene (TCE). It includes historical and modern manufacturing processes, key chemical reactions, and the principal metabolic routes in biological systems. The information is presented with structured data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in research and development.
Synthesis of Trichloroethylene
Trichloroethylene (C₂HCl₃) is a chlorinated solvent first prepared in 1864.[1] Its commercial production began in the 1920s.[1][2] Historically, TCE was primarily synthesized from acetylene (B1199291), but modern industrial production predominantly uses ethylene (B1197577) as the feedstock due to cost and safety considerations.[3][4]
Acetylene-Based Synthesis
Until the early 1970s, the primary method for TCE production was a two-step process starting with acetylene.[2]
Step 1: Chlorination of Acetylene Acetylene is reacted with chlorine to produce 1,1,2,2-tetrachloroethane (B165197). This reaction is typically catalyzed by ferric chloride.[2][3]
Reaction: HC≡CH + 2 Cl₂ → Cl₂CHCHCl₂
Step 2: Dehydrochlorination of 1,1,2,2-Tetrachloroethane The resulting 1,1,2,2-tetrachloroethane is then dehydrochlorinated to yield trichloroethylene. This can be achieved using an aqueous solution of calcium hydroxide (B78521) or by heating in the vapor phase over a catalyst.[2]
Reactions: 2 Cl₂CHCHCl₂ + Ca(OH)₂ → 2 ClCH=CCl₂ + CaCl₂ + 2 H₂O Cl₂CHCHCl₂ --(heat, catalyst)--> ClCH=CCl₂ + HCl
Objective: To synthesize trichloroethylene from acetylene.
Materials:
-
Acetylene gas
-
Chlorine gas
-
1,1,2,2-Tetrachloroethane (as solvent)
-
Ferric chloride (catalyst)
-
10% Lime milk (Calcium hydroxide solution)
-
Reaction tower, intermediate storage tank, saponification reaction tower, distillation columns
Procedure:
-
Chlorination: Introduce acetylene and chlorine into a chlorination reaction tower containing tetrachloroethane as a solvent and ferric chloride as a catalyst.[3] Maintain the reaction temperature between 70–90°C and a pressure of 9.8–29.4 kPa.[3] The molar ratio of chlorine to acetylene should be approximately 2:2.05.[3] The heat of the reaction is managed by circulating the tetrachloroethane through an external heat exchanger.
-
Dehydrochlorination: Transfer the produced 1,1,2,2-tetrachloroethane to a reaction tower for saponification.[3] React it with a 10% lime milk solution at a temperature between 70 and 100°C to remove hydrogen chloride, forming trichloroethylene.[3]
-
Purification: Introduce steam into the bottom of the tower to boil the reaction mixture.[3] An azeotrope of trichloroethylene and water is distilled from the top of the tower. Condense and separate the mixture; the organic layer is collected.
-
Fractional Distillation: Subject the collected organic layer to fractional distillation to remove light and heavy components, yielding the final trichloroethylene product.[3]
| Parameter | Value | Reference |
| Overall Yield | > 95% | [3] |
| Catalyst (FeCl₃) Dosage | 0.1% | [3] |
| Acetylene Consumption | 198 m³ per ton of TCE | [3] |
| Chlorine Consumption | 1,350 kg per ton of TCE | [3] |
Ethylene-Based Synthesis
The modern, more common method for TCE production involves the chlorination of ethylene.[2][3] This process can be performed as a direct chlorination or an oxychlorination reaction.
Step 1: Chlorination of Ethylene Ethylene is chlorinated over a ferric chloride catalyst to produce 1,2-dichloroethane (B1671644) (ethylene dichloride).[2][5][6]
Reaction: CH₂=CH₂ + Cl₂ → ClCH₂CH₂Cl
Step 2: Conversion to Trichloroethylene The 1,2-dichloroethane is then heated to approximately 400°C with additional chlorine. This high-temperature chlorination converts it to trichloroethylene and hydrochloric acid.[2][5] This step is often catalyzed by a mixture of potassium chloride and aluminum chloride.[2]
Reaction: ClCH₂CH₂Cl + 2 Cl₂ → ClCH=CCl₂ + 3 HCl
An alternative is the oxychlorination process , where ethylene dichloride is reacted with chlorine and/or hydrogen chloride and oxygen.[7] This method also yields tetrachloroethylene (B127269) as a co-product, which is then separated by distillation.[2][7]
Objective: To synthesize trichloroethylene from ethylene via direct chlorination.
Materials:
-
Ethylene gas
-
Chlorine gas
-
Ferric chloride (catalyst for Step 1)
-
Potassium chloride and aluminum chloride mixture (catalyst for Step 2)
-
High-temperature reactor
-
Distillation column
Procedure:
-
Ethylene Dichloride Formation: React ethylene with chlorine in the presence of a ferric chloride catalyst to produce 1,2-dichloroethane.[6] This is an exothermic reaction typically carried out at 280–450°C.[4]
-
High-Temperature Chlorination: Feed the 1,2-dichloroethane and additional chlorine into a high-temperature reactor. Heat the mixture to approximately 400°C.[2][4] The reaction can be catalyzed by substances like a potassium chloride and aluminum chloride mixture.[2]
-
Product Separation: The output stream contains trichloroethylene, tetrachloroethylene, and hydrochloric acid. These products are separated by distillation.[2]
Reaction Pathways of Trichloroethylene
TCE undergoes several types of reactions, including metabolic transformations in biological systems and various chemical reactions such as oxidation and reduction.
Metabolic Pathways
In humans and animals, TCE is metabolized primarily in the liver and kidneys via two main pathways: cytochrome P450 (P450)-dependent oxidation and glutathione (B108866) (GSH) conjugation.[8][9][10] The metabolites, rather than TCE itself, are largely responsible for its toxicity.[11][12]
This is the major metabolic pathway for TCE.[8][10] Oxidation occurs on the carbon-carbon double bond, catalyzed primarily by the CYP2E1 isozyme of the cytochrome P450 family.[13][14] This leads to the formation of an unstable epoxide intermediate, which rearranges to form several metabolites.[9][15]
The primary stable metabolites of this pathway include:
-
Chloral (B1216628) Hydrate (CH) [13][14]
-
Trichloroethanol (TCOH) and its glucuronide conjugate[2][11]
-
Dichloroacetic Acid (DCA) [8]
These metabolites are associated with toxicity in the liver and lungs.[8]
The second major metabolic pathway involves conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).[9][10] This pathway is particularly important for the nephrotoxicity (kidney damage) associated with TCE.[8]
The initial product is S-(1,2-dichlorovinyl)glutathione (DCVG).[10][16] DCVG is further metabolized, primarily in the kidneys, to S-(1,2-dichlorovinyl)-L-cysteine (DCVC).[10][17] DCVC is then processed by the enzyme β-lyase to form a reactive and nephrotoxic metabolite.[8]
Objective: To determine the kinetics of TCE metabolism by human liver microsomes.
Materials:
-
Pooled human liver microsomes
-
Trichloroethylene (substrate)
-
NADPH-regenerating system (cofactor)
-
Phosphate (B84403) buffer (pH 7.4)
-
Incubator/water bath (37°C)
-
Gas chromatograph with electron capture detector (GC-ECD) or mass spectrometer (GC-MS) for metabolite analysis.[18][19]
Procedure:
-
Reaction Mixture Preparation: Prepare incubation mixtures in sealed vials containing phosphate buffer, human liver microsomes, and the NADPH-regenerating system.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the reaction by adding varying concentrations of trichloroethylene (e.g., in a suitable solvent like DMSO, ensuring final solvent concentration is low, <1%).
-
Incubation: Incubate the vials at 37°C for a specified time (e.g., 30 minutes). The reaction is linear with respect to time and protein concentration under these conditions.
-
Termination of Reaction: Stop the reaction by adding a quenching agent, such as a strong acid (e.g., perchloric acid) or a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the terminated reactions to pellet the protein. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant for the presence of metabolites (e.g., chloral hydrate) using a calibrated GC-ECD or GC-MS method.[19]
-
Data Analysis: Determine the rate of metabolite formation. Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.
| Pathway | Enzyme/System | Parameter | Value | Species/System | Reference |
| GSH Conjugation | Human Liver Cytosol | Kₘ₁ (µM) | 333 | Human | [16] |
| Vₘₐₓ₁ (nmol/min/mg) | 8.77 | Human | [16] | ||
| Kₘ₂ (µM) | 22.7 | Human | [16] | ||
| Vₘₐₓ₂ (nmol/min/mg) | 4.27 | Human | [16] | ||
| Human Liver Microsomes | Kₘ₁ (µM) | 250 | Human | [16] | |
| Vₘₐₓ₁ (nmol/min/mg) | 3.10 | Human | [16] | ||
| Kₘ₂ (µM) | 29.4 | Human | [16] | ||
| Vₘₐₓ₂ (nmol/min/mg) | 1.42 | Human | [16] | ||
| Oxidation | Toluene (B28343) 2-monooxygenase | Apparent Kₘ (µM) | 12 | B. cepacia G4 | [20] |
| Apparent Vₘₐₓ (nmol/min/mg) | 37 | B. cepacia G4 | [20] |
Chemical Reaction Pathways
TCE is used in remediation and can undergo various chemical transformations in the environment.
Potassium permanganate (B83412) (KMnO₄) is effective for the in-situ chemical oxidation (ISCO) of TCE in contaminated soil and groundwater.[21] The reaction proceeds in three main steps:
-
Formation of a Cyclic Ester: Permanganate attacks the C=C double bond to form an unstable cyclic hypomanganate ester. This is the rate-limiting step.[21]
-
Decomposition: The ester rapidly decomposes, liberating all chlorine atoms and forming various carboxylic acids (formic, oxalic, glyoxylic).[21]
-
Final Oxidation: The intermediate carboxylic acids are further oxidized by permanganate to carbon dioxide (CO₂).[21]
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant (k₁p) | 0.65–0.68 M⁻¹ s⁻¹ | 21 °C | [21] |
| Activation Energy (Eₐ) | 41.46 kJ/mol | - | [21] |
In anaerobic environments, TCE can be degraded via reductive dechlorination. Iron sulfide (B99878) (FeS) can transform TCE through parallel reaction pathways, primarily yielding acetylene and, to a lesser extent, cis-1,2-dichloroethylene (B151661) (cis-DCE).[22][23]
Main Reaction: ClCH=CCl₂ + FeS → HC≡CH + ... Minor Reaction: ClCH=CCl₂ + FeS → ClCH=CHCl (cis-DCE) + ...
| Parameter | Value | Conditions | Reference |
| Pseudo-first-order rate constant (k'obs) | (1.49 ± 0.14) × 10⁻³ h⁻¹ | 10 g/L FeS, pH 8.3 | [22][23] |
| Product Ratio (acetylene : cis-DCE) | 11.8 ± 1.1 | - | [22][23] |
| Acetylene Yield | 71% of transformed TCE | - | [23] |
| cis-DCE Yield | 7% of transformed TCE | - | [23] |
References
- 1. TRICHLOROETHYLENE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Trichloroethylene - Wikipedia [en.wikipedia.org]
- 3. Trichloroethylene: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Trichloroethylene - Sciencemadness Wiki [sciencemadness.org]
- 6. globallcadataaccess.org [globallcadataaccess.org]
- 7. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Trichloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Metabolism of trichloroethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Trichloroethylene Biotransformation and its Role in Mutagenicity, Carcinogenicity and Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gov.uk [gov.uk]
- 12. Trichloroethylene Toxicity: Biological fate of trichloroethylene | Environmental Medicine | ATSDR [archive.cdc.gov]
- 13. Cytochrome P450-dependent metabolism of trichloroethylene: interindividual differences in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Glutathione conjugation of trichloroethylene in human liver and kidney: kinetics and individual variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glutathione-dependent metabolism of trichloroethylene in isolated liver and kidney cells of rats and its role in mitochondrial and cellular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 19. ANALYTICAL METHODS - Toxicological Profile for Trichloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Trichloroethylene oxidation by purified toluene 2-monooxygenase: products, kinetics, and turnover-dependent inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. lib3.dss.go.th [lib3.dss.go.th]
